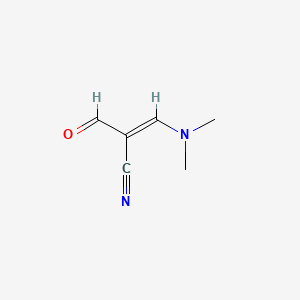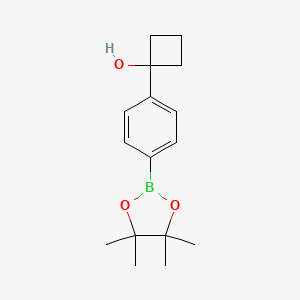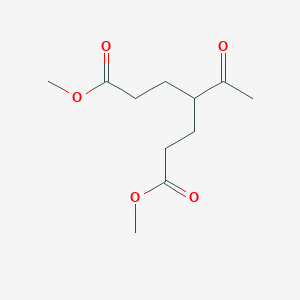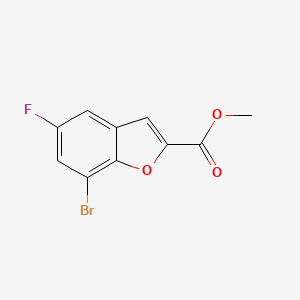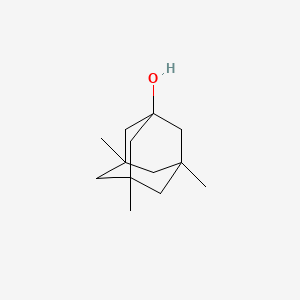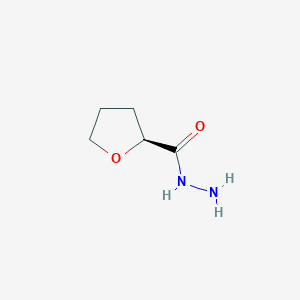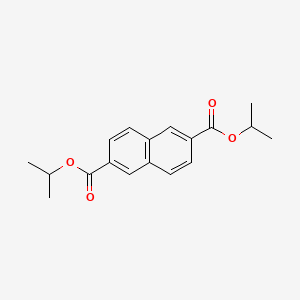
Diisopropyl naphthalene-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C18H20O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isopropyl groups and two carboxylate groups attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl naphthalene-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of naphthalene-2,6-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves a two-stage crystallization process. Initially, raw materials are pre-separated by rectification to remove light and heavy components. The intermediate components, rich in this compound, undergo first-stage melting crystallization followed by second-stage solvent recrystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, isopropanol, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Diisopropyl naphthalene-2,6-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Wirkmechanismus
The mechanism of action of diisopropyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The pathways involved include coordination chemistry principles where the carboxylate groups play a crucial role in binding to metal centers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylnaphthalene: A similar compound with two isopropyl groups but lacking the carboxylate groups.
Naphthalene-2,6-dicarboxylic acid: The parent compound without the isopropyl groups.
Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl groups.
Uniqueness
Diisopropyl naphthalene-2,6-dicarboxylate is unique due to the presence of both isopropyl and carboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of MOFs and high-performance polyesters .
Eigenschaften
CAS-Nummer |
141262-30-8 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
dipropan-2-yl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-11(2)21-17(19)15-7-5-14-10-16(8-6-13(14)9-15)18(20)22-12(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
WFJXGFNXZIFNPG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



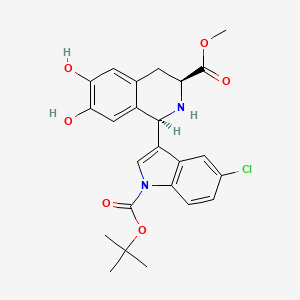
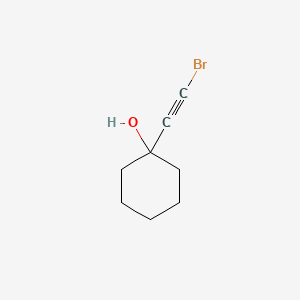
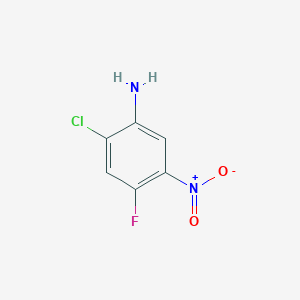

![Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester](/img/structure/B3047450.png)
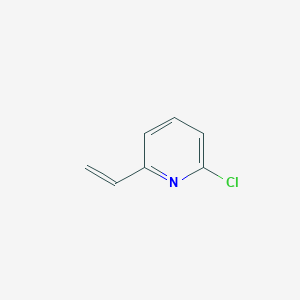
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)
